molecular formula C19H20ClFN2O2 B5369750 1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5369750
M. Wt: 362.8 g/mol
InChI Key: CASHBGXTDUIMFR-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, also known as CFMP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is believed to exert its therapeutic effects by modulating the activity of serotonin and dopamine receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which could contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the levels of dopamine in the brain, which could contribute to its antipsychotic effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, its ability to modulate neurotransmitter release, and its potential therapeutic properties. However, this compound also has some limitations, including its relatively low potency compared to other drugs, its potential for off-target effects, and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential use in other psychiatric disorders, and the exploration of its potential for neuroprotection. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its therapeutic effects and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a compound that has gained attention for its potential therapeutic properties as an antidepressant, anxiolytic, and antipsychotic agent. Its synthesis method has been optimized over time, and its mechanism of action involves the modulation of serotonin and dopamine receptors in the brain. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to the development of new therapies for psychiatric disorders and the elucidation of the underlying mechanisms of these disorders.

Synthesis Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-methoxybenzylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported in several scientific publications, and the purity and yield of the product have been optimized over time.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Several studies have shown that this compound has an affinity for serotonin and dopamine receptors in the brain, which are involved in mood regulation. This compound has also been shown to modulate the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which could contribute to its therapeutic effects.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-25-16-4-2-3-14(11-16)13-22-7-9-23(10-8-22)19(24)17-6-5-15(21)12-18(17)20/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHBGXTDUIMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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